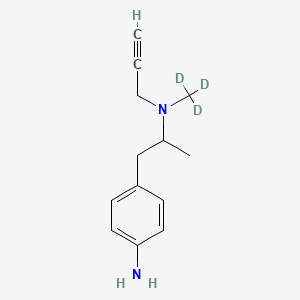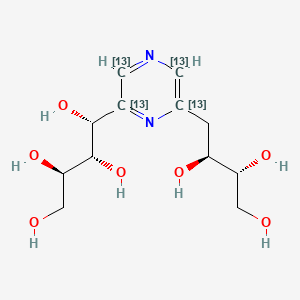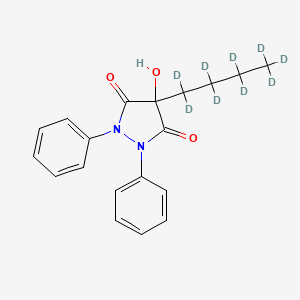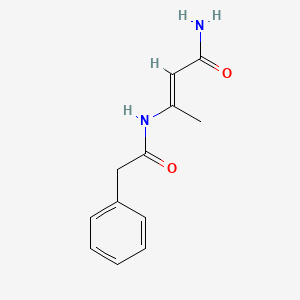
rac 4-Amino Deprenyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac 4-Amino Deprenyl-d3 is a deuterated form of Deprenyl, which means that it contains three deuterium atoms in its structure. This compound is a derivative of Deprenyl, a selective inhibitor of monoamine oxidase-B, which is used in the treatment of Parkinson’s disease and major depressive disorder. The molecular formula of this compound is C13H15D3N2, and its molecular weight is 205.31 .
Preparation Methods
The synthesis of Rac 4-Amino Deprenyl-d3 involves the incorporation of deuterium atoms into the Deprenyl structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of Deprenyl.
Deuteration: Deuterium atoms are introduced into the Deprenyl molecule through a series of chemical reactions. This can be achieved using deuterated reagents and solvents under specific reaction conditions.
Purification: The final product, this compound, is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Rac 4-Amino Deprenyl-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of this compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups in the molecule are replaced with other groups.
Scientific Research Applications
Rac 4-Amino Deprenyl-d3 has several scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: The compound is used in studies involving enzyme inhibition, particularly monoamine oxidase-B, to understand its role in neurological disorders.
Medicine: this compound is investigated for its potential therapeutic effects in treating Parkinson’s disease and major depressive disorder.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mechanism of Action
Rac 4-Amino Deprenyl-d3 exerts its effects by selectively inhibiting monoamine oxidase-B, an enzyme responsible for the oxidative deamination of dopamine in the brain. By inhibiting this enzyme, the compound increases the levels of dopamine, thereby alleviating symptoms of Parkinson’s disease and major depressive disorder. The molecular targets involved in this mechanism include the active site of monoamine oxidase-B and the dopaminergic pathways in the brain .
Comparison with Similar Compounds
Rac 4-Amino Deprenyl-d3 is unique due to its deuterium labeling, which provides advantages in stability and metabolic studies. Similar compounds include:
Deprenyl: The non-deuterated form of this compound, used in the treatment of Parkinson’s disease.
Selegiline: Another selective inhibitor of monoamine oxidase-B, used for similar therapeutic purposes.
Rasagiline: A selective monoamine oxidase-B inhibitor with a different chemical structure but similar therapeutic effects.
This compound stands out due to its enhanced stability and utility in research applications involving deuterium labeling.
Properties
IUPAC Name |
4-[2-[prop-2-ynyl(trideuteriomethyl)amino]propyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10,14H2,2-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFSWRABMGXENS-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N(C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)


![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)
![(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester](/img/structure/B565452.png)


![calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

